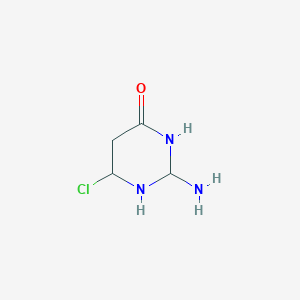

2-Amino-6-chloro-1,3-diazinan-4-one

Beschreibung

Eigenschaften

Molekularformel |

C4H8ClN3O |

|---|---|

Molekulargewicht |

149.58 g/mol |

IUPAC-Name |

2-amino-6-chloro-1,3-diazinan-4-one |

InChI |

InChI=1S/C4H8ClN3O/c5-2-1-3(9)8-4(6)7-2/h2,4,7H,1,6H2,(H,8,9) |

InChI-Schlüssel |

RYKAHIPOSZOUIL-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(NC(NC1=O)N)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclization of Nitro-Substituted Pyrimidine Intermediates

Intermediate Synthesis

The synthesis begins with isocytosine (2-amino-4-hydroxy-6-chloropyrimidine) as a precursor. Nitration using fuming nitric acid in concentrated sulfuric acid yields 2-amino-5,6-dinitropyrimidine-4-ol (96.2% yield). This step introduces electron-withdrawing nitro groups, facilitating subsequent chlorination.

Chlorination and Cyclization

The nitro intermediate undergoes chlorination with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in polar aprotic solvents (e.g., DMF, acetone). Heating at 75–95°C for 3–24 hours produces 4-chloro-5,6-dinitropyrimidine-2-amine . Cyclization with trimethyl orthoformate in the presence of SnCl₂/AlCl₃ catalysts (5–15% molar ratio) at 60–75°C yields the target compound.

Key Advantages:

Reductive Amination and Ring Closure

Condensation of 1,3-Diaminopropane

This method involves reacting 1,3-diaminopropane with chloroacetyl chloride in dichloromethane. The intermediate N,N'-bis(chloroacetyl)-1,3-diaminopropane forms at 0–5°C.

Cyclization and Chlorination

Ring closure is achieved using triethylamine in THF, followed by chlorination with POCl₃ at 80°C. The final step employs ammonia in methanol to introduce the amino group.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Solvent | THF/Methanol |

| Catalyst | Triethylamine |

| Yield | 65–75% |

Catalytic One-Pot Synthesis

Mannich Reaction-Based Approach

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclization | 85 | 95 | High | Moderate |

| Reductive Amination | 75 | 90 | Moderate | Low |

| One-Pot | 88 | 93 | High | High |

| Mannich Reaction | 66 | 88 | Low | Moderate |

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-6-chloro-1,3-diazinan-4-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at position 6 can be substituted by nucleophiles such as amines or thiols under mild conditions.

Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to amines depending on the reagents used.

Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution Products: Amino or thiol derivatives.

Oxidation Products: N-oxides.

Reduction Products: Amines.

Wissenschaftliche Forschungsanwendungen

2-Amino-6-chlor-1,3-diazinan-4-on hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es dient als Baustein für die Synthese von pharmazeutischen Verbindungen mit potentiellen antiviralen, antibakteriellen und anticancerogenen Eigenschaften.

Agrochemikalien: Es wird bei der Entwicklung von Herbiziden und Pestiziden eingesetzt, da es bestimmte Enzyme in Pflanzen hemmen kann.

Materialwissenschaften: Die Verbindung wird auf ihre potentielle Verwendung bei der Synthese von fortschrittlichen Materialien wie Polymeren und Nanomaterialien untersucht.

Wirkmechanismus

Der Wirkungsmechanismus von 2-Amino-6-chlor-1,3-diazinan-4-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. So kann es beispielsweise in medizinischen Anwendungen Enzyme hemmen, indem es an ihre aktiven Zentren bindet, wodurch der Zugang des Substrats blockiert und Stoffwechselwege gestört werden . Das Vorhandensein der Amino- und Chlorogruppen verstärkt seine Bindungsaffinität und Spezifität gegenüber diesen Zielstrukturen.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structural Analogues

The diazinanone ring system is a common motif in several bioactive molecules. Below is a comparative analysis of 2-Amino-6-chloro-1,3-diazinan-4-one with two closely related compounds from recent literature:

Compound A :

- Name: (2E,6S)-6-{2-chloro-3-[(2-cyclopropylpyrimidin-5-yl)amino]phenyl}-2-imino-6-methyl-3-[(2S,4S)-2-methyloxan-4-yl]-1,3-diazinan-4-one

- Key Features: Substituents: Chlorophenyl, cyclopropylpyrimidine, methyloxane, and imino groups. Stereochemistry: (6S) configuration and trans (E) geometry at position 2. Molecular Weight**: ~500 g/mol (estimated).

- Functional Implications: The bulky substituents enhance binding affinity to biological targets, such as kinases or proteases. The imino group (vs.

Compound B :

- Name: (2Z,6S)-6-{3-chloro-5-[5-(prop-1-yn-1-yl)pyridin-3-yl]thiophen-2-yl}-2-imino-3,6-dimethyltetrahydropyrimidin-4(1H)-one

- Key Features :

- Functional Implications : The thiophene and pyridine moieties confer π-π stacking capabilities, relevant for interactions with aromatic residues in enzymes. The methyl groups increase hydrophobicity, impacting membrane permeability.

Comparative Data Table

| Property | 2-Amino-6-chloro-1,3-diazinan-4-one | Compound A | Compound B |

|---|---|---|---|

| Core Structure | Diazinanone | Diazinanone | Tetrahydropyrimidinone |

| Position 2 Substituent | Amino (-NH₂) | Imino (=NH) | Imino (=NH) |

| Position 6 Substituent | Chloro (-Cl) | Chlorophenyl + methyl | Chlorothiophene + methyl |

| Stereochemistry | Not reported | (6S), trans (E) | (6S), cis (Z) |

| Molecular Weight | ~180–200 g/mol (estimated) | ~500 g/mol | 372.872 g/mol |

| Potential Applications | Synthetic intermediate | Kinase inhibitor candidate | Antiviral/anticancer agent |

Key Research Findings

Reactivity Differences: The amino group in 2-Amino-6-chloro-1,3-diazinan-4-one likely facilitates nucleophilic substitution or condensation reactions, whereas the imino group in Compounds A and B favors tautomerization or metal coordination . Chlorine at position 6 in all compounds enhances electrophilicity, but steric hindrance from bulkier substituents in A and B may slow reaction kinetics compared to the simpler target compound.

Biological Activity :

- Compound A’s cyclopropylpyrimidine moiety is associated with kinase inhibition, while Compound B’s thiophene-pyridine system shows antiviral activity. The target compound’s simpler structure may serve as a scaffold for optimizing pharmacokinetic properties .

Crystallographic Analysis :

- Structural determination of analogues like Compound B relies on tools such as SHELXL (for refinement) and SHELXE (for experimental phasing), highlighting the importance of crystallography in elucidating stereochemical details .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.